molecular formula C14H20N6O2S B2871925 N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1428371-54-3

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No. B2871925
CAS RN: 1428371-54-3
M. Wt: 336.41
InChI Key: AYJMHPCILSZMKA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .


Chemical Reactions Analysis

Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, the carboxylic acid moiety at the C-3 position of the pyridine is found in vitamin B3, which has multiple biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the crystal system of a similar compound at 100 K is triclinic, space group P4(3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety of the compound is known for its wide range of pharmacological activities. In particular, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial as fibrosis can lead to severe organ damage and is involved in many diseases. The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests potential for these compounds to be developed into novel anti-fibrotic drugs.

Flow Chemistry Applications

The compound’s derivatives, specifically 2-methylpyridines, have been synthesized using a continuous flow method . This technique offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste. The high degree of selectivity and conversion yields make this method particularly valuable for the green synthesis of chemical products used in various industries.

Organoboron Compound Synthesis

Organoboron compounds, which include aryl borates, are important in organic synthesis and have applications in pharmacy and biology . The compound can be used to synthesize intermediates with borate and sulfonamide groups through nucleophilic and amidation reactions. These intermediates are pivotal in creating stimulus-responsive drug carriers and fluorescent probes for identifying biological and chemical substances.

Antimicrobial and Anticancer Properties

Pyrimidine derivatives, including those related to our compound of interest, are reported to exhibit antimicrobial and anticancer activities . The ability to inhibit the growth of pathogens and cancer cells makes these compounds valuable in the development of new therapeutic agents.

Enzyme Inhibition

Boronic acid compounds, which can be derived from the compound , are often used as enzyme inhibitors . They play a significant role in treating diseases by inhibiting specific enzymes that are crucial for the disease’s progression.

Drug Discovery and Development

The compound’s structure allows it to be a part of the synthesis of various heterocyclic compounds with potential biological activities . This is a key aspect of medicinal chemistry and chemical biology, where novel compounds are continuously being designed and tested for their therapeutic potential.

Safety And Hazards

Acute-toxicity studies in mice show that similar compounds have a certain level of toxicity . For example, compound 50 has an LD50 of 186 mg/kg, which is safer than AT7519 (32 mg/kg) .

Future Directions

The pyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10-4-5-15-12(8-10)20-14-9-13(18-11(2)19-14)16-6-7-17-23(3,21)22/h4-5,8-9,17H,6-7H2,1-3H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJMHPCILSZMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

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